H-Dmt-Tic-NH-CH2-Indl is a synthetic compound primarily studied for its interactions with opioid receptors, specifically the delta-opioid receptor. It belongs to a class of compounds known as peptide analogs, which are designed to mimic natural peptides and proteins in biological systems. The compound is notable for its potential therapeutic applications in pain management and mood disorders, making it a subject of interest in both pharmacological and medicinal chemistry research.
H-Dmt-Tic-NH-CH2-Indl is derived from the Dmt-Tic pharmacophore, which has been extensively explored in the development of delta-opioid receptor agonists. The compound has been synthesized and characterized in various studies, highlighting its receptor affinity and selectivity compared to other opioid compounds .
H-Dmt-Tic-NH-CH2-Indl is classified as a peptide-based compound. Its structure includes a Dmt (dimethyltyrosine) residue and a Tic (2,2,4,4-tetramethylpiperidine) moiety, which contribute to its biological activity. The compound is also categorized under opioid receptor modulators due to its interaction with delta-opioid receptors.
The synthesis of H-Dmt-Tic-NH-CH2-Indl involves several key steps:
The synthesis can be performed using solid-phase peptide synthesis (SPPS), which allows for efficient assembly and purification of peptides on a solid support. Automated peptide synthesizers are commonly employed to enhance yield and purity.
The molecular structure of H-Dmt-Tic-NH-CH2-Indl can be represented by its InChI key and SMILES notation:
The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.
The molecular formula is , indicating a relatively large and complex structure typical of peptide-like compounds.
H-Dmt-Tic-NH-CH2-Indl can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The outcomes depend on specific reaction conditions and reagents used .
H-Dmt-Tic-NH-CH2-Indl exerts its pharmacological effects primarily through binding to delta-opioid receptors. This binding activates intracellular signaling pathways that modulate pain perception and mood regulation. The compound influences neurotransmitter release, contributing to its analgesic and mood-enhancing properties .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the purity and identity of the compound .
H-Dmt-Tic-NH-CH2-Indl has several scientific applications:
This compound exemplifies the ongoing research into opioid receptor modulators, with implications for developing new analgesics that may offer improved efficacy and reduced side effects compared to traditional opioids.
The Dmt-Tic pharmacophore emerged from systematic efforts to overcome limitations of endogenous opioid peptides, such as enzymatic instability and poor blood-brain barrier permeability. Key milestones include:
Table 1: Evolution of Dmt-Tic Pharmacophore Ligands
| Compound | C-Terminus | DOR Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| H-Dmt-Tic-OH | -OH | 0.022 | DOR antagonist |
| N,N-Me₂-Dmt-Tic-OH | -OH | 0.12 | DOR antagonist (enhanced) |
| H-Dmt-Tic-NH-CH₂-Bid | -NH-CH₂-Bid | 0.066 | DOR agonist |
| H-Dmt-Tic-NH-CH₂-Indl | -NH-CH₂-Indl | 0.15–0.30 | DOR agonist |
Data compiled from [2] [4] [8]
The Dmt-Tic pharmacophore’s selectivity arises from specific interactions with conserved and divergent residues in opioid receptor orthosteric pockets:
Tic acts as a steric governor: its rigid tetrahydroisoquinoline moiety occupies a subpocket near transmembrane helices 5–6 (TM5–TM6), preferentially accommodating DOR’s smaller Val6.55 over MOR’s bulky Trp6.58 [3] [9].
C-Terminus as an Address Domain:In H-Dmt-Tic-NH-CH₂-Indl, the Indl moiety engages a region between TM5 and extracellular loop 2 (ECL2). This site exhibits higher structural divergence among opioid receptors:
Table 2: Key Receptor Interactions of H-Dmt-Tic-NH-CH₂-Indl
| Pharmacophore Unit | Receptor Interaction | Consequence |
|---|---|---|
| Dmt-NH₃⁺ | Salt bridge with Asp128 (DOR Asp3.32) | Anchoring; receptor activation |
| Dmt-OH | Hydrogen bond with Tyr308 (DOR Tyr7.43) | Stabilization of binding pose |
| Tic | Hydrophobic packing with Val281 (DOR Val6.55) | DOR selectivity over MOR |
| -NH-CH₂- linker | Orientation adjuster | Positions Indl in TM5-ECL2 cleft |
| Indl | Hydrogen bonding/π-stacking with Lys214 (DOR Lys5.40)/Phe210 | Agonist efficacy modulation |
Based on structural models from [1] [3] [9]
The C-terminus of Dmt-Tic derivatives serves as a molecular "rheostat" fine-tuning receptor signaling:
Functional Switching:Neutral or positively charged C-terminal groups (e.g., -NH-CH₂-Indl) promote DOR agonism by facilitating receptor-G protein coupling. Conversely, free carboxylic acids (e.g., -NH-CH₂-Indl-COOH) revert compounds to antagonists, likely by introducing electrostatic repulsion with DOR’s negatively charged membrane interface [5] [8]. H-Dmt-Tic-NH-CH₂-Indl maintains DOR agonism (Ki δ = 0.15–0.30 nM) akin to its Bid counterpart, confirming indole’s sufficiency for agonism [4] [10].
Receptor Cross-Talk:While H-Dmt-Tic-NH-CH₂-Indl retains DOR selectivity, its C-terminus influences MOR interactions:
Heterocycle bulkiness modulates selectivity: Indl’s smaller size versus Bid marginally increases MOR engagement (Ki μ/δ ratio = 5–20 vs. >100 for H-Dmt-Tic-NH-CH₂-Bid) [4] [10].
Synthetic Insights:Incorporating Indl requires specialized coupling agents (e.g., DMT/NMM/TsO⁻) due to Tic’s steric hindrance and Indl’s sensitivity. Metabolic stability assessments in rat brain homogenate confirm H-Dmt-Tic-NH-CH₂-Indl resists degradation >90% at 60 min, attributable to Dmt’s dimethylation and the stable amine-indole linkage [3] [4].
Table 3: Impact of C-Terminal Groups on Dmt-Tic Pharmacology
| C-Terminal Group | Representative Compound | DOR Ki (nM) | MOR Ki (nM) | Primary Activity |
|---|---|---|---|---|
| -OH | H-Dmt-Tic-OH | 0.022 | 894 | DOR antagonist |
| -NH-CH₂-Bid | H-Dmt-Tic-NH-CH₂-Bid | 0.066 | 6.74 | DOR agonist |
| -NH-CH₂-Indl | H-Dmt-Tic-NH-CH₂-Indl | 0.15–0.30 | 1.5–6.7 | DOR agonist / weak MOR agonist |
| -NH-CH₂-Bta (benzothiazole) | H-Dmt-Tic-NH-CH₂-Bta | 0.443 | 0.16 | DOR antagonist |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5